molecular formula C16H12F3N5O B2854203 2,3,4-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034547-25-4

2,3,4-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2854203
CAS No.: 2034547-25-4
M. Wt: 347.301
InChI Key: GLIVTGCONXSRMD-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel synthetic compound designed for research purposes, integrating pyrazine and pyrazole heterocyclic systems. Pyrazine derivatives are recognized in medicinal chemistry as versatile scaffolds with diverse biological activities, serving as key components in the development of pharmacologically active molecules . The pyrazole core is a privileged structure in drug discovery, known to confer a wide range of pharmacological properties, and its derivatives are found in compounds with various therapeutic activities . The incorporation of a trifluoromethylbenzamide moiety is a strategic modification often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This specific molecular architecture suggests potential as a valuable chemical tool for investigating new therapeutic avenues. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of new bioactive agents, particularly in areas such as enzyme inhibition. Its structure is amenable to probing interactions with enzyme active sites, similar to other trifluoromethyl-pyrazole-carboxamide derivatives that have shown promise as inhibitors of enzymes like cyclooxygenase-2 (COX-2) . The presence of multiple fluorine atoms also makes it a candidate for studies in medicinal chemistry focused on optimizing ligand efficiency and investigating protein-ligand interaction geometries. This compound is supplied exclusively for research use in laboratory settings.

Properties

IUPAC Name

2,3,4-trifluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-11-2-1-10(14(18)15(11)19)16(25)22-6-8-24-7-3-12(23-24)13-9-20-4-5-21-13/h1-5,7,9H,6,8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIVTGCONXSRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4-Trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15F3N4C_{15}H_{15}F_3N_4. Its structure features a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the pyrazole core is often associated with anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using reagents such as trifluoromethyl iodide.
  • Amide Bond Formation : The final step involves coupling the pyrazole derivative with a benzamide moiety.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects with varying IC50 values:

Cell LineIC50 (µM)
MCF7 (Breast)12.50
A549 (Lung)26.00
NCI-H460 (Lung)14.31

These values indicate that the compound exhibits promising activity against multiple cancer types, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical for cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model where tumor growth was significantly reduced compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine Positioning: The 2,3,4-trifluoro substitution on the benzoyl group in the target compound may enhance membrane permeability compared to mono- or di-fluoro analogs (e.g., 5-fluoro derivatives in ). However, the absence of a triazole or oxadiazole ring (as in ) could reduce binding affinity for specific targets like orexin receptors.
  • By contrast, rigidified linkers (e.g., oxadiazole in ) may improve selectivity but reduce solubility.

Physicochemical Properties

  • Metabolic Stability: Fluorine atoms and the pyrazine ring may mitigate oxidative metabolism compared to non-fluorinated analogs (e.g., ), though this requires experimental validation.

Q & A

Q. What are the recommended synthetic routes for 2,3,4-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step protocols, including coupling reactions between pyrazine-pyrazole intermediates and fluorinated benzamide precursors. Key steps include:
  • Amide bond formation : Use of coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) under nitrogen to prevent hydrolysis .
  • Heterocyclic assembly : Pyrazole ring formation via cyclocondensation of hydrazine derivatives with diketones or alkynes under controlled temperature (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: PE/EtOAc) or recrystallization (EtOAc/hexane) to achieve >95% purity .
    Optimization tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., switch from DMF to THF) to enhance selectivity for pyrazine coupling .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., pyrazole C-H at δ 7.8–8.2 ppm, benzamide carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve fluorine atom positions and pyrazine-pyrazole torsion angles .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against kinase targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to kinases like JAK2 or EGFR:
  • Docking : Use PyRx to dock the compound into kinase ATP-binding pockets (PDB IDs: 4U5J, 6JX3). Focus on hydrogen bonding with pyrazine N-atoms and hydrophobic interactions with trifluoromethyl groups .
  • Free-energy calculations : Apply MM-GBSA to estimate binding energies, prioritizing compounds with ΔG < -8 kcal/mol .
  • ADMET prediction : Tools like SwissADME assess logP (target: 2–4) and solubility to prioritize candidates with drug-like properties .

Q. How can researchers resolve contradictions in crystallographic data caused by fluorine atom disorder?

  • Methodological Answer : Fluorine disorder in X-ray structures is common due to its high electronegativity. Mitigation strategies include:
  • Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K .
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density from disordered F atoms .
  • Complementary techniques : Pair crystallography with 19F^{19}F-NMR to validate fluorine positions in solution .

Q. What experimental designs are optimal for evaluating metabolic stability in hepatic microsomes?

  • Methodological Answer : Assess metabolic stability using:
  • Incubation conditions : 1 µM compound in human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C .
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 min; quench with ice-cold acetonitrile .
  • LC-MS/MS analysis : Quantify parent compound depletion. Half-life (t1/2_{1/2}) > 60 min indicates favorable stability .
    Note: Pyrazine moieties may undergo CYP3A4-mediated oxidation; use inhibitors like ketoconazole to identify metabolic pathways .

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